REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].C[Al](C)C.[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[C:11]#[N:12].CO>C1(C)C=CC=CC=1.CCCCCC>[ClH:1].[Br:7][C:8]1[CH:9]=[C:10]([C:11](=[NH:2])[NH2:12])[CH:13]=[CH:14][CH:15]=1 |f:0.1,7.8|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature until no more evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 80° C. bath temperature over night
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled down to 0° C.
|
Type
|
STIRRING
|
Details
|
with subsequent stirring of 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the solid is washed with methanol for several times
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness in vacuo
|
Type
|
WASH
|
Details
|
the residue washed with methanol
|
Name
|
|
Type
|
|
Smiles
|
Cl.BrC=1C=C(C=CC1)C(N)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |